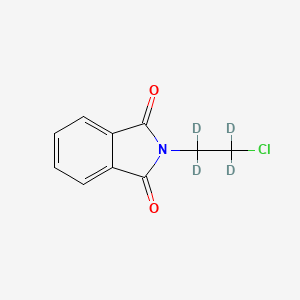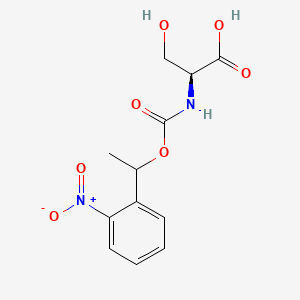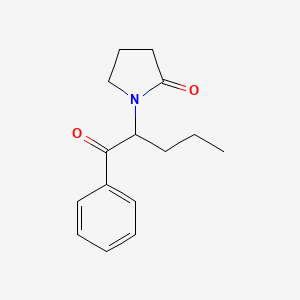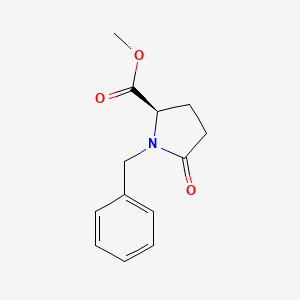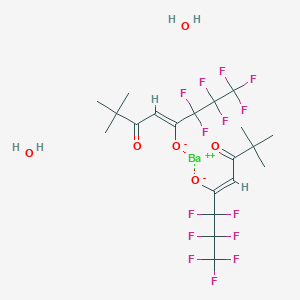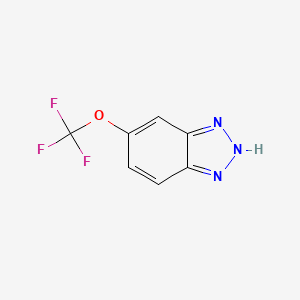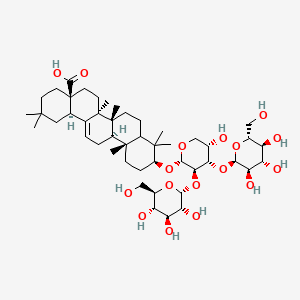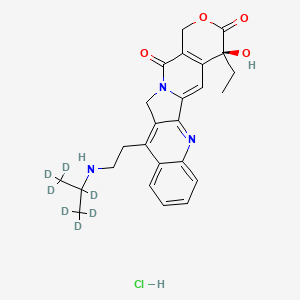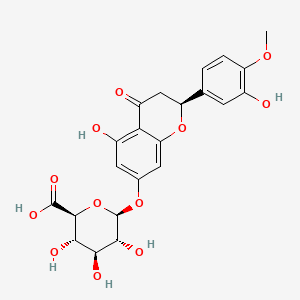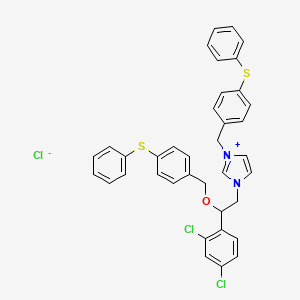
3,5-Dinitrosalicylhydrazide-15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitrosalicylhydrazide-15N2 is a stable isotope-labeled compound, often used in scientific research. It is a derivative of 3,5-dinitrosalicylic acid, where the nitrogen atoms are isotopically labeled with nitrogen-15. This compound is primarily utilized as a reagent for the identification and measurement of carbonyl groups in various biomolecules, including proteins and lipids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrosalicylhydrazide-15N2 typically involves the reaction of 3,5-dinitrosalicylic acid with hydrazine, where the nitrogen atoms are isotopically labeled with nitrogen-15. The reaction is carried out under controlled conditions to ensure the incorporation of the nitrogen-15 isotope. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification processes to ensure the high purity of the final product. The compound is then packaged and stored under conditions that prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitrosalicylhydrazide-15N2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted nitro compounds, and oxidation products. These products are often used in further chemical synthesis and research applications .
Aplicaciones Científicas De Investigación
3,5-Dinitrosalicylhydrazide-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent for the identification and measurement of carbonyl groups in various chemical compounds.
Biology: Utilized in the study of oxidative stress and aging by measuring carbonyl groups in proteins and lipids.
Medicine: Employed in the development of diagnostic assays for detecting oxidative damage in biological samples.
Industry: Used in the quality control of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 3,5-Dinitrosalicylhydrazide-15N2 involves its specific reactivity towards carbonyl groups. The compound forms stable hydrazones with carbonyl groups, which can then be measured and analyzed. This reactivity is crucial for its use in identifying and quantifying oxidative damage in biomolecules. The molecular targets include proteins, lipids, and other essential biomolecules that contain carbonyl groups .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dinitrosalicylic Acid Hydrazide: A non-isotopically labeled version of the compound.
5-Nitrofurfural Hydrazone: Another hydrazone-forming reagent used in similar applications.
Nifursol: A related compound used as an antimicrobial agent.
Uniqueness
3,5-Dinitrosalicylhydrazide-15N2 is unique due to its isotopic labeling with nitrogen-15, which allows for more precise and accurate measurements in scientific research. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in various applications .
Propiedades
Número CAS |
1346598-09-1 |
|---|---|
Fórmula molecular |
C7H6N4O6 |
Peso molecular |
244.133 |
Nombre IUPAC |
2-hydroxy-3,5-dinitrobenzohydrazide |
InChI |
InChI=1S/C7H6N4O6/c8-9-7(13)4-1-3(10(14)15)2-5(6(4)12)11(16)17/h1-2,12H,8H2,(H,9,13)/i8+1,9+1 |
Clave InChI |
HWTXGJCHJRRKNS-IOOOXAEESA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)NN)[N+](=O)[O-] |
Sinónimos |
2-Hydroxy-3,5-dinitro-benzoic Acid Hydrazide-15N2; 3,5-Dinitro-salicylic Acid Hydrazide-15N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


